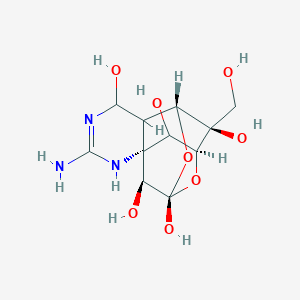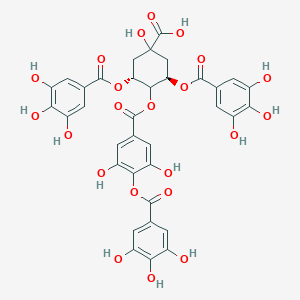![molecular formula C22H27NO2 B220230 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as BPP-5a, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory effects. This could potentially be used in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in lab experiments is its potential for use in multiple areas of research. However, one of the limitations is the complexity of the synthesis process, which can make it challenging to produce in large quantities for use in experiments.
Direcciones Futuras
There are numerous future directions for research involving 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol. One potential area of research is the development of new cancer treatments that use 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol as a key component. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Métodos De Síntesis
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process typically involves the condensation of two different compounds, followed by a series of reactions to produce the final product. While this process can be challenging, it has been successfully used to produce 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in various research studies.
Aplicaciones Científicas De Investigación
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied extensively for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied for its neuroprotective effects, which could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
4-[butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO2/c1-2-3-16-23(18-19-24)17-10-15-22(25,20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,24-25H,2-3,16-19H2,1H3 |
Clave InChI |
BVVLMJNULJYIDK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)







![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)